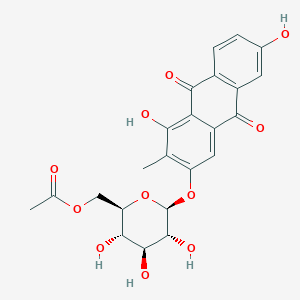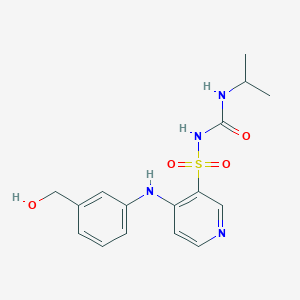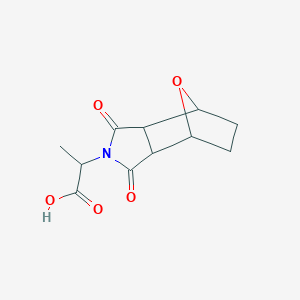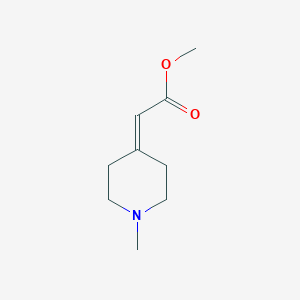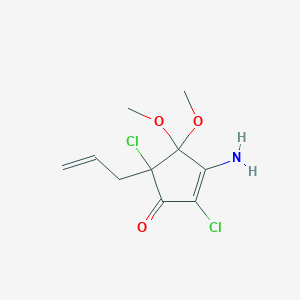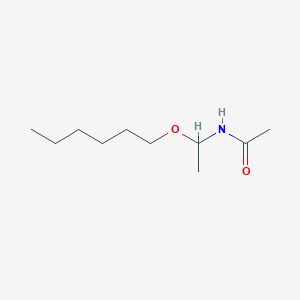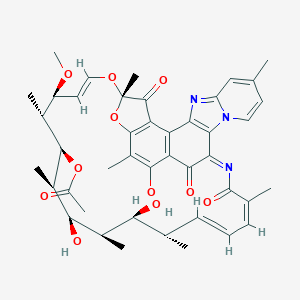
脱氢利福昔明
描述
. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
科学研究应用
Dehydro Rifaximin has a wide range of scientific research applications, including:
作用机制
Target of Action
Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like Dehydro Rifaximin .
Mode of Action
Dehydro Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
Dehydro Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Dehydro Rifaximin appears to modulate gut-immune signaling .
Pharmacokinetics
This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .
Result of Action
The molecular and cellular effects of Dehydro Rifaximin’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .
Action Environment
The action, efficacy, and stability of Dehydro Rifaximin are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, Dehydro Rifaximin’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .
生化分析
Biochemical Properties
Dehydro Rifaximin plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . This interaction is crucial for its function as an antibiotic, as it prevents the replication of bacterial cells. Additionally, Dehydro Rifaximin has been shown to interact with other proteins involved in bacterial metabolism, further enhancing its antibacterial properties.
Cellular Effects
Dehydro Rifaximin influences various types of cells and cellular processes. In bacterial cells, it inhibits RNA synthesis, leading to cell death. In mammalian cells, Dehydro Rifaximin has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of pro-inflammatory cytokines, which can help in reducing inflammation. This modulation of cellular processes makes Dehydro Rifaximin a potential candidate for therapeutic applications beyond its antibacterial properties.
Molecular Mechanism
The molecular mechanism of Dehydro Rifaximin involves its binding to the beta subunit of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and leading to bacterial cell death . Additionally, Dehydro Rifaximin has been shown to interact with other biomolecules, such as transcription factors and regulatory proteins, which can influence gene expression and cellular responses. These interactions highlight the compound’s multifaceted mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydro Rifaximin have been observed to change over time. The compound is known to be temperature-sensitive and unstable in solution, which can affect its long-term efficacy . Studies have shown that Dehydro Rifaximin can degrade over time, leading to a reduction in its antibacterial activity. When stored under appropriate conditions, such as in an amber vial at -20°C, its stability can be maintained for extended periods . Long-term studies have also indicated that Dehydro Rifaximin can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of Dehydro Rifaximin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce bacterial load and inflammation without causing significant adverse effects . At higher doses, Dehydro Rifaximin can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Dehydro Rifaximin is involved in several metabolic pathways, particularly those related to bacterial metabolism. It has been shown to inhibit the synthesis of essential bacterial metabolites, such as nucleotides and amino acids, by targeting key enzymes in these pathways . Additionally, Dehydro Rifaximin can modulate the gut microbiota, influencing the production of short-chain fatty acids and other metabolites that play a role in host metabolism . These interactions with metabolic pathways underscore the compound’s potential for therapeutic applications beyond its antibacterial properties.
Transport and Distribution
Within cells and tissues, Dehydro Rifaximin is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which facilitates its transport across cellular membranes . Additionally, Dehydro Rifaximin can accumulate in specific tissues, such as the liver and intestines, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Dehydro Rifaximin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, it localizes to the cytoplasm, where it interacts with RNA polymerase and other metabolic enzymes . In mammalian cells, Dehydro Rifaximin has been observed to localize to the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
The synthesis of Dehydro Rifaximin involves several steps, starting with the precursor rifaximin. The synthetic route typically includes oxidation and dehydrogenation reactions under specific conditions to achieve the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Dehydro Rifaximin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Dehydro Rifaximin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
属性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQBVIBLPYSOHX-GEOWOUTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80621-76-7 | |
| Record name | 6-o,14-Didehydrorifaximin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O,14-DIDEHYDRORIFAXIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


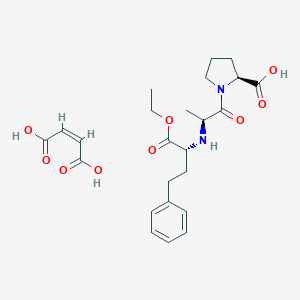
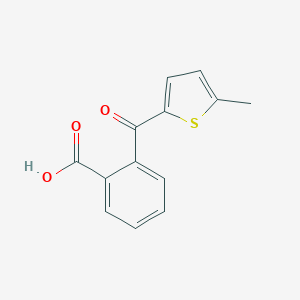
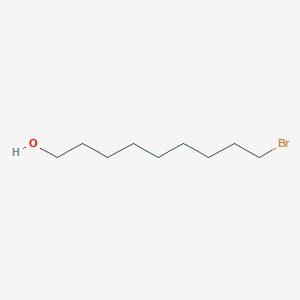
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

